The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-amino-5-bromopyridine with chloroacetone in the presence of a suitable solvent and a base. [] This method leverages the nucleophilic attack of the amino group on the electrophilic carbon of chloroacetone, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.
Specific details of the synthesis reported in []:
Molecular Structure Analysis
Several studies have investigated the conformational properties of similar imidazo[1,2-a]pyridines, revealing the potential for these compounds to adopt either "folded" or "extended" conformations depending on the substituents and their interactions with the environment. []
Chemical Reactions Analysis
8-Bromo-2-methylimidazo[1,2-a]pyridine exhibits versatile reactivity, primarily attributed to the bromine atom at the 8-position. This bromine substituent allows for various transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, to diversify the structure and modulate the biological activity of the final compounds. [, , , ]
Example of a chemical reaction reported in []:
Example of a mechanism of action for a derivative reported in []:
Applications
Development of Smoothened antagonists: 2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide was synthesized and found to inhibit Hedgehog signaling, potentially offering a new therapeutic approach for cancers driven by this pathway. []
Exploration of melanin-concentrating hormone receptor 1 antagonists: 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives, lacking the aliphatic amine found in most reported antagonists, were designed and synthesized. These compounds exhibited potent MCHR1 antagonism and oral bioavailability, with potential applications in treating obesity. []
Design of bradykinin B2 receptor antagonists: Substituted imidazo[1,2-a]pyridines, including 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives, were explored as orally active non-peptide B2 receptor antagonists. These compounds demonstrated potent and selective antagonism, offering potential therapeutic avenues for inflammatory diseases. [, , ]
Related Compounds
6-Chloro-8-bromoimidazo[1,2-a]pyridine
Compound Description: This compound serves as a synthetic intermediate in various chemical processes. []
Relevance: 6-Chloro-8-bromoimidazo[1,2-a]pyridine is structurally related to 8-bromo-2-methylimidazo[1,2-a]pyridine by sharing the same imidazo[1,2-a]pyridine core structure and possessing a bromine substituent at the 8-position. It differs from the target compound by having a chlorine substituent at the 6-position instead of a methyl group at the 2-position. []
Compound Description: This compound is a product of a specific chemical reaction involving 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine. []
Relevance: Though sharing the 8-methyl substituent and belonging to the broader class of imidazopyridines, 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine differs significantly from 8-bromo-2-methylimidazo[1,2-a]pyridine. Its core structure is an imidazo[1,2-a]pyrazine, not an imidazo[1,2-a]pyridine. It also possesses a 6-bromo-3-pyridyl substituent at the 2-position instead of a bromine atom at the 8-position. []
Compound Description: CJ-033,466 is a potent and selective 5-HT4 receptor partial agonist. It demonstrates significant gastroprokinetic effects, stimulating gastric antral motility and accelerating gastric emptying rate. []
2-(4-Aminophenyl)imidazo[1,2-a]pyridine and 2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine
Compound Description: These compounds are fluorescent imidazo[1,2-a]pyridine derivatives that exhibit significant red-shifted fluorescence compared to their parent compound, imidazo[1,2-a]pyridine. []
Relevance: These two compounds are considered structurally related to 8-bromo-2-methylimidazo[1,2-a]pyridine due to the shared imidazo[1,2-a]pyridine core. The key difference lies in the 2-position, where the related compounds possess a 4-aminophenyl or 4-(dimethylamino)phenyl group instead of a methyl group. Furthermore, they lack the bromine substituent at the 8-position present in the target compound. []
Compound Description: This series of compounds represents a class of orally active non-peptide bradykinin B2 receptor antagonists. They exhibit potent binding affinity for the B2 receptor and show in vivo antagonistic activity against bradykinin-induced bronchoconstriction. []
Relevance: This compound class is structurally related to 8-bromo-2-methylimidazo[1,2-a]pyridine by sharing the 2-methylimidazo[1,2-a]pyridine core. Additionally, they both have a substituent at the 8-position, although the specific substituent in this series is a complex [[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] group, which differs significantly from the simple bromine atom in the target compound. []
Compound Description: FR167344 is a potent, selective, insurmountable antagonist for the human bradykinin B2 receptor. It shows high affinity for the B2 receptor and effectively inhibits bradykinin-induced phosphatidylinositol hydrolysis. []
Relevance: FR167344 is a specific member of the 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy]-3-halo-2-methylimidazo[1,2-a]pyridine series, thus sharing the 2-methylimidazo[1,2-a]pyridine core with 8-bromo-2-methylimidazo[1,2-a]pyridine. []
Compound Description: FR173657 is a potent and selective bradykinin B2 receptor antagonist. []
Relevance: While FR173657 shares a similar side chain with FR167344, its core structure is a 2-methylquinoline, not a 2-methylimidazo[1,2-a]pyridine like 8-bromo-2-methylimidazo[1,2-a]pyridine. It demonstrates a structural modification that led to the discovery of a clinical candidate within the broader context of bradykinin B2 receptor antagonist research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.